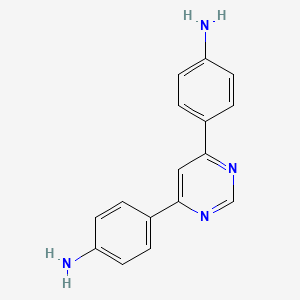
4,4'-(Pyrimidine-4,6-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Pyrimidine-4,6-diyl)dianiline is an organic compound with the molecular formula C16H14N4. It features a pyrimidine ring substituted at the 4 and 6 positions with aniline groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyrimidine-4,6-diyl)dianiline typically involves the reaction of 4,6-dichloropyrimidine with aniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Pyrimidine-4,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert nitro derivatives to amines.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Pyrimidine-4,6-diyl)dianiline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 4,4’-(Pyrimidine-4,6-diyl)dianiline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Comparación Con Compuestos Similares
- 2,5-Bis(4-aminophenyl)pyrimidine
- 4,4’-(Pyrimidine-2,5-diyl)dianiline
- 4,4’-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)
Comparison: 4,4’-(Pyrimidine-4,6-diyl)dianiline is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in materials science and pharmaceuticals .
Propiedades
Número CAS |
85489-57-2 |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
4-[6-(4-aminophenyl)pyrimidin-4-yl]aniline |
InChI |
InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
Clave InChI |
TUPNLYGGKFBUHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















